1-(5-Bromopentoxy)-3-phenoxybenzene
Description
1-(5-Bromopentoxy)-3-phenoxybenzene is a brominated aromatic ether characterized by a phenoxybenzene core substituted with a 5-bromopentoxy chain. For instance, bromination using N-bromosuccinimide (NBS) (as in ) and ether formation via nucleophilic substitution (as in ) are common methods for similar structures. The compound’s bromopentoxy chain likely enhances lipophilicity and stability, making it suitable for applications in agrochemicals or pharmaceutical intermediates.
Properties
IUPAC Name |
1-(5-bromopentoxy)-3-phenoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO2/c18-12-5-2-6-13-19-16-10-7-11-17(14-16)20-15-8-3-1-4-9-15/h1,3-4,7-11,14H,2,5-6,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANBAOGOPGLODX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)OCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopentoxy)-3-phenoxybenzene typically involves the etherification of a phenolic compound with a brominated pentane derivative. One common method involves the reaction of 1,3-dihydroxybenzene with 1,5-dibromopentane in the presence of a base such as potassium carbonate (K₂CO₃) in acetone . This reaction results in the formation of the desired compound through nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopentoxy)-3-phenoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
1-(5-Bromopentoxy)-3-phenoxybenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromopentoxy)-3-phenoxybenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The brominated pentoxy group can facilitate interactions with hydrophobic pockets in proteins, while the phenoxybenzene core can engage in π-π stacking interactions with aromatic residues.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues of 1-(5-Bromopentoxy)-3-phenoxybenzene, highlighting structural variations and applications:
Key Differences and Implications
- Substituent Effects: Lipophilicity: The 5-bromopentoxy chain in the target compound increases lipophilicity compared to shorter chains (e.g., etofenprox’s ethoxy group). This enhances membrane permeability, critical for bioactive compounds . Steric Effects: Bulky substituents (e.g., 2-methylpropoxy in halfenprox) may hinder binding to biological targets, whereas linear chains (e.g., bromopentoxy) improve flexibility . Halogen Impact: Bromine’s electronegativity and size influence reactivity. For example, brominated compounds like 1-bromo-3-phenoxybenzene exhibit flame-retardant properties, while chlorine in the chlorophenyl analogue () enhances stability in pharmaceutical intermediates .
Synthetic Complexity :
- Biological Activity: Compounds with phenoxybenzene moieties (e.g., C1-C3 in ) show varied binding to MtbDnaE2, dependent on substituents. The bromopentoxy chain’s lipophilicity could favor hydrophobic interactions in target binding .
Research Findings and Data
Physicochemical Properties
- Thermal Stability : Brominated compounds generally exhibit higher thermal stability. For example, polybrominated diphenyl ethers decompose above 300°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
